molecular formula C10H17N3O2 B13882981 N-tert-butyl-2-(3-methyl-5-oxo-4H-pyrazol-1-yl)acetamide

N-tert-butyl-2-(3-methyl-5-oxo-4H-pyrazol-1-yl)acetamide

Cat. No.: B13882981
M. Wt: 211.26 g/mol
InChI Key: BLJJDKPDBISUBS-UHFFFAOYSA-N
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Description

N-tert-butyl-2-(3-methyl-5-oxo-4H-pyrazol-1-yl)acetamide is a compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-butyl-2-(3-methyl-5-oxo-4H-pyrazol-1-yl)acetamide typically involves a multi-step process. One common method includes the condensation of tert-butyl acetoacetate with hydrazine hydrate to form the pyrazole ring. This intermediate is then reacted with acetic anhydride to introduce the acetamide group. The reaction conditions often involve refluxing the reactants in an appropriate solvent, such as ethanol or methanol, under controlled temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-2-(3-methyl-5-oxo-4H-pyrazol-1-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-tert-butyl-2-(3-methyl-5-oxo-4H-pyrazol-1-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for drug development.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-tert-butyl-2-(3-methyl-5-oxo-4H-pyrazol-1-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • N-tert-butyl-2-(3-methyl-5-oxo-4H-pyrazol-1-yl)acetamide
  • 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine
  • N-(tert-Butyl)-4′-((6-iodo-4-oxo-2-propylquinazolin-3(4H)-yl)methyl)-[1H-pyrazol-5-amine]

Uniqueness

This compound is unique due to its specific structural features, such as the presence of both a tert-butyl group and an acetamide moiety.

Properties

Molecular Formula

C10H17N3O2

Molecular Weight

211.26 g/mol

IUPAC Name

N-tert-butyl-2-(3-methyl-5-oxo-4H-pyrazol-1-yl)acetamide

InChI

InChI=1S/C10H17N3O2/c1-7-5-9(15)13(12-7)6-8(14)11-10(2,3)4/h5-6H2,1-4H3,(H,11,14)

InChI Key

BLJJDKPDBISUBS-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=O)C1)CC(=O)NC(C)(C)C

Origin of Product

United States

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